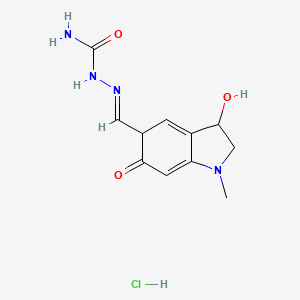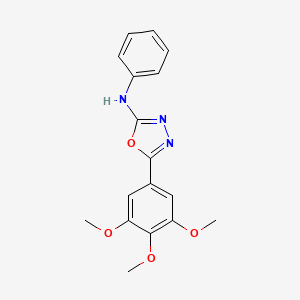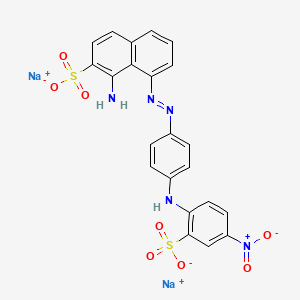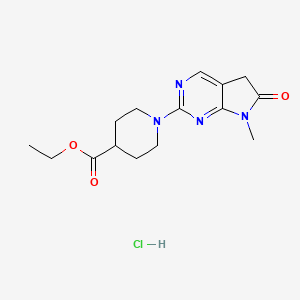
4-Piperidinecarboxylic acid, 1-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-,ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinecarboxylic acid, 1-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, ethyl ester, monohydrochloride: is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a piperidine carboxylic acid core, which is functionalized with a pyrrolopyrimidine moiety, making it a unique structure with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 1-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, ethyl ester, monohydrochloride typically involves multiple steps:
Formation of the Piperidine Carboxylic Acid Core: This can be achieved through the reaction of piperidine with a suitable carboxylating agent under controlled conditions.
Introduction of the Pyrrolopyrimidine Moiety: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of an acid catalyst.
Formation of the Monohydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolopyrimidine moiety, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.
Biological Studies: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Pharmaceuticals: It may serve as an intermediate in the synthesis of more complex pharmaceutical agents.
Industrial Chemistry: Its reactivity can be exploited in the synthesis of various fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrrolopyrimidine moiety could play a crucial role in binding to these targets, while the piperidine carboxylic acid core may influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Piperidinecarboxylic acid derivatives: These compounds share the piperidine carboxylic acid core but differ in their substituents.
Pyrrolopyrimidine derivatives: These compounds have the pyrrolopyrimidine ring system but may have different functional groups attached.
Uniqueness
The uniqueness of 4-Piperidinecarboxylic acid, 1-(6,7-dihydro-7-methyl-6-oxo-5H-pyrrolo(2,3-d)pyrimidin-2-yl)-, ethyl ester, monohydrochloride lies in its combined structure, which integrates both the piperidine carboxylic acid and pyrrolopyrimidine moieties. This dual functionality can provide distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
122113-23-9 |
|---|---|
Formule moléculaire |
C15H21ClN4O3 |
Poids moléculaire |
340.80 g/mol |
Nom IUPAC |
ethyl 1-(7-methyl-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-2-yl)piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H20N4O3.ClH/c1-3-22-14(21)10-4-6-19(7-5-10)15-16-9-11-8-12(20)18(2)13(11)17-15;/h9-10H,3-8H2,1-2H3;1H |
Clé InChI |
LOTLECDUCLFZLA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


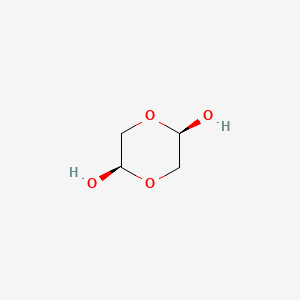
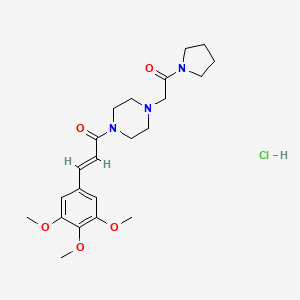
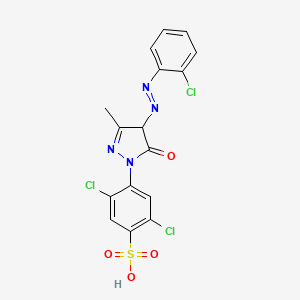

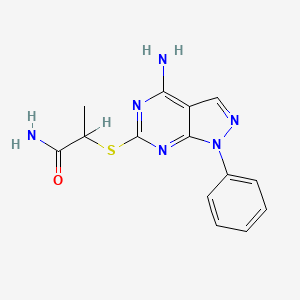
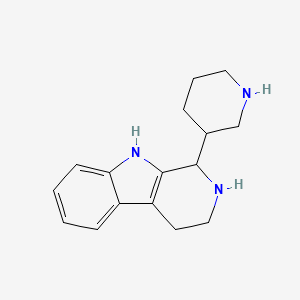

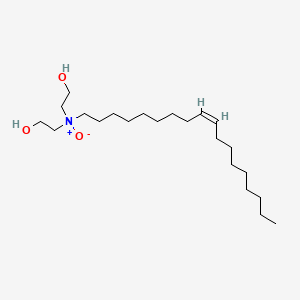
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide](/img/structure/B12715614.png)

